molecular formula C5H14ClNS B3052012 Thiocholine chloride CAS No. 37880-96-9

Thiocholine chloride

Cat. No. B3052012
CAS RN: 37880-96-9
M. Wt: 155.69 g/mol
InChI Key: JKUAUCQIEHEDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiocholine chloride is a sulfur-containing analog of butyrylcholine . It is used as a reagent in the determination of butyrylcholinesterase activity . The most widely known V-agents are the phosphonylated thiocholines .


Synthesis Analysis

This compound has been used in chemical protein synthesis, including native chemical ligation (NCL)-based peptide ligation and metal-free desulfurization . The use of thiocholine in chemical protein synthesis has been reported, and its practical utility was found to be comparable to that of other alkyl thioesters .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula: CH3COSCH2CH2N(CH3)3Cl . Its molecular weight is 197.73 .


Physical And Chemical Properties Analysis

This compound is a powder form substance . It is soluble in water, with a solubility of 100 mg/mL, clear to slightly hazy, colorless . It should be stored at a temperature of -20°C .

Scientific Research Applications

Enzyme Assay Development

Thiocholine chloride plays a crucial role in the assay of red cell cholinesterase, particularly in the context of organophosphorus (OP) poisoning treatment. It forms a yellow complex with Ellman's reagent, which is used in these assays (Nadarajah, 1992).

Detection of Organophosphorus Pesticides

A notable application involves using personal glucose meters for on-site quantitative detection of organophosphorus pesticides (OP). This compound's interaction with ferricyanide in glucose test strips allows for the direct measurement of thiocholine, thereby quantifying OP (Tang et al., 2019).

Spectrophotometric Methods for Cholinesterase Activity

This compound is utilized in spectrophotometric methods for determining cholinesterase activity. Its enzymatic hydrolysis permits the measurement of the enzyme's rate and activity, enhancing the analysis of enzyme activity or inhibition (Gal & Roth, 1957).

Mechanism of Action

Thiocholine chloride has been used in native chemical ligation (NCL) to increase the reaction efficiency . If the thiol proton of an externally added catalyst has a lower pKa than that of the thiol compound incorporated in the original peptide thioester, more activated thioester species are generated through thiol–thioester exchange .

Safety and Hazards

Thiocholine chloride is considered hazardous. It may cause eye irritation and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash skin thoroughly after handling .

Future Directions

Thiocholine chloride has been used in chemical protein synthesis, including NCL-based peptide ligation and metal-free desulfurization . It has shown better reactivity as a thiol additive in desulfurization . Future research could focus on further exploring its potential uses in chemical protein synthesis and other applications.

properties

IUPAC Name

trimethyl(2-sulfanylethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NS.ClH/c1-6(2,3)4-5-7;/h4-5H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUAUCQIEHEDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCS.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37880-96-9
Record name Ethanaminium, 2-mercapto-N,N,N-trimethyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37880-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ammonium, (2-mercaptoethyl)trimethyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037880969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiocholine chloride
Reactant of Route 2
Reactant of Route 2
Thiocholine chloride
Reactant of Route 3
Reactant of Route 3
Thiocholine chloride
Reactant of Route 4
Reactant of Route 4
Thiocholine chloride
Reactant of Route 5
Thiocholine chloride
Reactant of Route 6
Thiocholine chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.